8-Benzyl-4-(2-bromobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Description
8-Benzyl-4-(2-bromobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a spirocyclic compound characterized by a 1-oxa-4,8-diazaspiro[4.5]decane core. The benzyl group at position 8 and the 2-bromobenzoyl substituent at position 4 contribute to its unique steric and electronic profile. The bromine atom at the ortho position of the benzoyl group enhances lipophilicity and may influence binding interactions in biological systems.
Properties
IUPAC Name |
8-benzyl-4-(2-bromobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN2O4/c23-18-9-5-4-8-17(18)20(26)25-19(21(27)28)15-29-22(25)10-12-24(13-11-22)14-16-6-2-1-3-7-16/h1-9,19H,10-15H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWGPCQYAXODQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3Br)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The mechanism by which 8-Benzyl-4-(2-bromobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The spirocyclic structure could facilitate binding to specific sites, while the benzyl and bromobenzoyl groups might enhance interactions through hydrophobic or halogen bonding.
Comparison with Similar Compounds
Structural Variations
The spiro[4.5]decane scaffold is conserved across analogs, but substituents on the benzoyl group and the diazaspiro ring vary significantly. Key structural differences include:
Key Observations :
- Steric Bulk : The 4-tert-butylbenzoyl group (466.57 g/mol) introduces significant steric hindrance, which may reduce binding affinity in crowded active sites .
- Electronic Effects : Ortho-substituted halogens (e.g., 2-bromo, 2-fluoro) create distinct dipole moments, affecting electronic interactions with targets .
Physicochemical Properties
- Lipophilicity : Bromine’s high molar refractivity and hydrophobicity (compared to fluorine or chlorine) likely increase the target compound’s logP value, favoring blood-brain barrier penetration .
- Acidity : The carboxylic acid group (pKa ~2-3) remains consistent across analogs, but electron-withdrawing substituents (e.g., 2-bromo) may slightly lower the pKa .
- Conformational Stability : The spirocyclic core’s puckering (defined by Cremer-Pople parameters) is influenced by substituents. Bulky groups like tert-butyl may restrict pseudorotation, stabilizing specific conformers .
Research and Commercial Status
Biological Activity
8-Benzyl-4-(2-bromobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a complex organic compound notable for its spirocyclic structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.
Molecular Characteristics
- IUPAC Name : this compound
- Molecular Formula : C22H23BrN2O4
- Molecular Weight : 439.33 g/mol
Structural Features
The compound features a spirocyclic core, which contributes to its unique binding properties. The presence of bromine in the benzoyl group enhances its reactivity compared to similar compounds with chlorine or fluorine substitutions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The spirocyclic structure allows for specific binding interactions, potentially leading to the modulation of enzymatic activity or receptor signaling pathways.
Case Studies and Research Findings
- Anticancer Activity : Research has indicated that compounds with similar structures exhibit significant anticancer properties by inhibiting cell proliferation in various cancer cell lines. A study demonstrated that derivatives of spirocyclic compounds can induce apoptosis in cancer cells through the activation of caspase pathways.
- Antimicrobial Properties : Another study explored the antimicrobial effects of related diazaspiro compounds, showing promising results against both gram-positive and gram-negative bacteria. The mechanism was linked to the disruption of bacterial cell membranes.
- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially through the modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 8-Benzyl-4-(2-chlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | Structure | Moderate anticancer activity |
| 8-Benzyl-4-(2-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | Structure | Enhanced antimicrobial effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
